molecular formula C10H13NO2 B1502999 Methyl 2-(5-amino-2-methylphenyl)acetate CAS No. 850449-93-3

Methyl 2-(5-amino-2-methylphenyl)acetate

Cat. No. B1502999
CAS RN: 850449-93-3
M. Wt: 179.22 g/mol
InChI Key: SYZKUNVMYMRJSV-UHFFFAOYSA-N
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Description

“Methyl 2-(5-amino-2-methylphenyl)acetate” is a chemical compound with the molecular formula C10H13NO2 . It is used for research purposes .

Scientific Research Applications

Pharmacology

Methyl 2-(5-amino-2-methylphenyl)acetate: shows promise in pharmacological research due to its structural properties. It has a high gastrointestinal absorption rate and is BBB permeant, indicating potential for central nervous system activity . Its inhibitory action on CYP1A2 can be explored for drug-drug interaction studies .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in reactions at the benzylic position, which is pivotal for constructing complex molecules . Its potential for creating novel organometallic compounds through reactions like Suzuki or Stille couplings could be investigated further.

Analytical Chemistry

The compound’s properties, such as solubility and molar refractivity, make it an interesting candidate for analytical chemistry applications. It could be used as a standard or reference compound in chromatographic analysis and mass spectrometry .

Industrial Applications

While primarily used for research, this compound has potential industrial applications, especially in the bulk manufacturing of pharmaceuticals and fine chemicals. Its role in custom synthesis and sourcing could be crucial for the development of cost-effective industrial processes .

Safety and Hazards

“Methyl 2-(5-amino-2-methylphenyl)acetate” is labeled with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 2-(5-amino-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZKUNVMYMRJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675434
Record name Methyl (5-amino-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-amino-2-methylphenyl)acetate

CAS RN

850449-93-3
Record name Methyl (5-amino-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(2-Methyl-5-nitrophenyl)acetic acid methyl ester 14 (32 g, 153 mmol) is dissolved in ethanol (750 mL). To this solution is added 10% palladium on carbon (3.2 g). After purging the reaction flask of oxygen, a balloon filled with hydrogen is fitted. The reaction is stirred at rt for 16 h. After removing the catalyst by filtering through a celite plug and removing the solvent in vacuo, the crude product is purified using flash chromatography (ethyl acetate:petroleum ether=5:1). The product 7 is isolated as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 6.9 (d, J=7.8 Hz), 6.59 (m, 1H), 6.56 (m, 1H), 3.69 (s, 3H).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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